5-Fluoropyridine-2-carbothioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyridine-2-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2S/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,(H2,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMMVHCUSRDYSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1F)C(=S)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoropyridine-2-carbothioamide: Structure, Properties, and Synthetic Strategies

Abstract

5-Fluoropyridine-2-carbothioamide is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom onto the pyridine ring, combined with the versatile reactivity of the thioamide group, makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, and robust synthetic protocols. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

The pyridine carbothioamide scaffold is a "privileged structure" in drug discovery, with derivatives showing potent anticancer, antiviral, and antibacterial activities.[1][2] The introduction of a fluorine atom can profoundly modulate a molecule's biological and physical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] Fluorine's high electronegativity often enhances the potency of a drug candidate while its small size allows it to serve as a bioisostere for a hydrogen atom, a critical advantage in rational drug design.[5]

5-Fluoropyridine-2-carbothioamide combines these features, positioning it as a key intermediate for creating next-generation pharmaceuticals. Its structure allows for diverse functionalization, providing a platform for developing compounds with tailored therapeutic profiles.[6] This guide serves as a foundational resource for harnessing the potential of this versatile molecule.

Chemical Structure and Physicochemical Properties

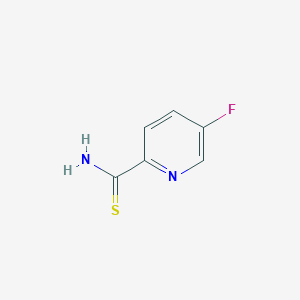

The structural integrity and properties of a compound are the bedrock of its application. 5-Fluoropyridine-2-carbothioamide features a pyridine ring substituted at the 5-position with a highly electronegative fluorine atom and at the 2-position with a carbothioamide (thioamide) functional group.

Molecular Structure

The chemical structure of 5-Fluoropyridine-2-carbothioamide is depicted below.

Caption: Synthetic pathway to 5-Fluoropyridine-2-carbothioamide.

Self-Validating Experimental Protocol: Thionation of 5-Fluoropyridine-2-carboxamide

This protocol describes the conversion of the amide to the target thioamide using Lawesson's Reagent, a mild and efficient thionating agent. [7][8][9][10][11] Objective: To convert 5-fluoropyridine-2-carboxamide to 5-fluoropyridine-2-carbothioamide with high yield and purity.

Materials:

-

5-Fluoropyridine-2-carboxamide (1.0 eq)

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] (0.5-0.6 eq)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup (Inert Atmosphere is Key):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-fluoropyridine-2-carboxamide (1.0 eq) and Lawesson's Reagent (0.55 eq).

-

Causality: An inert atmosphere (nitrogen or argon) is crucial to prevent moisture from reacting with Lawesson's Reagent and to avoid side reactions at high temperatures. Flame-drying the glassware removes adsorbed water.

-

-

Solvent Addition and Reflux (Driving the Reaction):

-

Add anhydrous toluene to the flask to create a suspension (concentration typically 0.1-0.2 M).

-

Heat the mixture to reflux (approx. 110 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Causality: Toluene is an excellent high-boiling, non-polar solvent that facilitates the dissolution of the reagents and allows the reaction to proceed at a sufficient rate. Refluxing ensures sustained thermal energy input. Lawesson's reagent converts the carbonyl group to a thiocarbonyl. [8]

-

-

Workup (Quenching and Extraction):

-

Once the starting material is consumed (as indicated by TLC), cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃.

-

Causality: The basic NaHCO₃ wash neutralizes any acidic byproducts from the decomposition of Lawesson's Reagent, preventing them from interfering with the product's stability or the purification process.

-

Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Wash the combined organic layers with brine.

-

Causality: The brine wash removes residual water and inorganic salts from the organic phase, improving the efficiency of the drying step.

-

-

Drying and Purification (Isolation of Pure Product):

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid should be purified by silica gel column chromatography.

-

Causality: Column chromatography is essential to separate the target thioamide from unreacted starting materials and phosphorus-containing byproducts, ensuring high purity of the final compound.

-

Applications in Research and Drug Development

The 5-fluoropyridine-2-carbothioamide scaffold is a versatile platform for generating molecules with diverse biological activities.

-

Anticancer Agents: Pyridine carbothioamides have been investigated as inhibitors of key cellular processes. A prominent mechanism is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in cancer cells. The fluorine substituent can enhance binding to the colchicine site on tubulin. [12]

-

Antimicrobial Agents: The thioamide group is an excellent metal chelator. This property can be exploited to inhibit metalloenzymes that are essential for the survival of bacteria and fungi. [13][14]

-

Molecular Imaging: The incorporation of a fluorine atom allows for the potential development of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging, a powerful non-invasive diagnostic tool. [4][15]

Potential Mechanism of Action: Tubulin Polymerization Inhibition

The diagram below illustrates the established mechanism of action for many antimitotic agents that share structural features with 5-fluoropyridine-2-carbothioamide.

Caption: Hypothesized pathway for anticancer activity via tubulin inhibition.

Conclusion

5-Fluoropyridine-2-carbothioamide represents a strategically important molecule at the intersection of heterocyclic chemistry and fluorine chemistry. Its well-defined structure, predictable spectroscopic properties, and accessible synthetic route make it an invaluable tool for medicinal chemists. The insights provided in this guide—from its fundamental properties to detailed, validated experimental protocols—are intended to empower researchers to fully leverage this compound in the pursuit of novel therapeutics and advanced materials. The continued exploration of this and related fluorinated scaffolds promises to yield significant advancements in drug discovery and development.

References

-

The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. (n.d.). Pipzine Chemicals. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyridine-2-carbothioamide. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (2026). 2-pyridinecarbothioamide. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 2-Pyridinecarbothioamide. Retrieved from [Link]

-

Abosyn. (n.d.). N-(2,6-dioxohexahydropyridin-3-yl)-5-fluoropyridine-2-carboxamide. Retrieved from [Link]

-

Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-43. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

-

O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-803. Retrieved from [Link]

-

Donka, S. B., et al. (2025). Synthesis of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives and their antimicrobial activity. ResearchGate. Retrieved from [Link]

-

Hagimori, M., et al. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 580–587. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR characterization of intial sample PAIFP 5 (a) [Fu/Py; 50/50].... Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. Retrieved from [Link]

-

Weaver, J. D., & Meanwell, N. A. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6296. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-fluoropyridine-2-carboxylic Acid. PubChem Compound Database. Retrieved from [Link]

-

Singh, R. P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(10), 3871-3889. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience, 10(4), 2822-2832. Retrieved from [Link]

-

Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

-

Meier, C., et al. (1995). Synthesis and Biological Activity of Novel 5-fluoro-2'-deoxyuridine Phosphoramidate Prodrugs. Journal of Medicinal Chemistry, 38(1), 1-11. Retrieved from [Link]

-

Encyclopedia.pub. (2021). Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Retrieved from [Link]

-

International Journal of ChemTech Research. (2016). Synthesis of Thioacridine Derivatives Using Lawesson's Reagent. Retrieved from [Link]

-

Molecules. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

- Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.

-

ResearchGate. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved from [Link]

-

Khatoon, H., & Abdulmalek, E. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6937. Retrieved from [Link]

- Google Patents. (2016). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]

- 10. Synthesis of Thioacridine Derivatives Using Lawesson’s Reagent – Oriental Journal of Chemistry [orientjchem.org]

- 11. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nanobioletters.com [nanobioletters.com]

- 14. researchgate.net [researchgate.net]

- 15. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Fluoropyridine-2-carboxylic Acid: Synthesis, Applications, and Core Principles for Drug Development

A Note to the Reader: Initial searches for "5-Fluoropyridine-2-carbothioamide" did not yield a verifiable CAS number or sufficient technical data for a comprehensive guide. To provide a valuable and scientifically accurate resource, this guide will focus on the closely related and well-documented compound, 5-Fluoropyridine-2-carboxylic acid (CAS: 107504-08-5). This versatile building block shares key structural motifs and is of significant interest to the chemical and pharmaceutical sciences.

Introduction

5-Fluoropyridine-2-carboxylic acid is a fluorinated heterocyclic compound that has garnered considerable attention as a pivotal intermediate in the synthesis of complex organic molecules.[1] Its unique electronic properties, stemming from the presence of a fluorine atom and a carboxylic acid group on the pyridine ring, make it a valuable synthon in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides an in-depth exploration of its synthesis, chemical properties, and applications, with a particular focus on its role in drug discovery and development.

Core Compound Data

A clear understanding of the fundamental properties of 5-Fluoropyridine-2-carboxylic acid is essential for its effective application in research and development. The table below summarizes its key identifiers and physicochemical properties.

| Property | Value | Source |

| CAS Number | 107504-08-5 | [2][3] |

| Molecular Formula | C₆H₄FNO₂ | [2][3][4] |

| Molecular Weight | 141.10 g/mol | [2][3][4] |

| IUPAC Name | 5-fluoropyridine-2-carboxylic acid | [2] |

| Synonyms | 5-Fluoropicolinic acid, 2-Carboxy-5-fluoropyridine | [2][3] |

| Appearance | White crystalline powder | |

| Melting Point | 165 °C | [4] |

Synthesis and Mechanistic Insights

The synthesis of 5-Fluoropyridine-2-carboxylic acid can be approached through several strategic routes. A common and effective method involves the diazotization of 2-amino-5-fluoropyridine, followed by hydrolysis. This process is a cornerstone of aromatic substitution chemistry and highlights the versatility of diazonium salt intermediates.

Experimental Protocol: Synthesis from 2-Amino-5-fluoropyridine

This protocol outlines a laboratory-scale synthesis, emphasizing the causal relationships behind each step.

Objective: To synthesize 5-Fluoropyridine-2-carboxylic acid from 2-amino-5-fluoropyridine via a diazotization-hydrolysis sequence.

Materials:

-

2-Amino-5-fluoropyridine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Water (deionized)

-

Sodium hydroxide (NaOH)

-

Ice

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, etc.)

Step-by-Step Methodology:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve a known quantity of 2-amino-5-fluoropyridine in dilute hydrochloric acid. The acid serves to protonate the amino group, making it a good leaving group.

-

Cool the solution to 0-5 °C in an ice bath. This low temperature is critical to ensure the stability of the resulting diazonium salt.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. The dropwise addition prevents a rapid exothermic reaction and the decomposition of the diazonium salt. The reaction of nitrous acid (formed in situ from NaNO₂ and HCl) with the protonated amine forms the diazonium salt.

-

-

Hydrolysis:

-

Once the addition of sodium nitrite is complete, slowly warm the reaction mixture to room temperature and then gently heat. This thermal decomposition of the diazonium salt, with water acting as the nucleophile, leads to the formation of the carboxylic acid group at the 2-position of the pyridine ring. Nitrogen gas is evolved as a byproduct.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize it with a solution of sodium hydroxide to precipitate the crude product.

-

Filter the precipitate, wash it with cold water to remove any inorganic impurities, and dry it under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-Fluoropyridine-2-carboxylic acid.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Fluoropyridine-2-carboxylic acid.

Applications in Drug Discovery and Development

5-Fluoropyridine-2-carboxylic acid is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the fluorine atom. Fluorine substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of a drug candidate.

Case Study: A Key Intermediate in Novel Therapeutics

While a specific, marketed drug directly synthesized from 5-Fluoropyridine-2-carboxylic acid is not prominently featured in the initial search results, its structural motif is present in numerous investigational compounds. For instance, derivatives of fluorinated pyridines are explored as inhibitors of various enzymes and receptors. The carboxylic acid group provides a convenient handle for further chemical modifications, such as amide bond formation, to build more complex and biologically active molecules.

Let's consider a hypothetical scenario where 5-Fluoropyridine-2-carboxylic acid is used to synthesize an inhibitor of a protein kinase, a common target in oncology.

Hypothetical Signaling Pathway and Drug Action

In many cancers, uncontrolled cell proliferation is driven by aberrant signaling through protein kinase pathways. A hypothetical inhibitor, "Fluoropyridinib," synthesized from 5-Fluoropyridine-2-carboxylic acid, could be designed to block the ATP-binding site of a specific oncogenic kinase.

Caption: Hypothetical mechanism of a kinase inhibitor derived from 5-Fluoropyridine-2-carboxylic acid.

Spectroscopic Characterization

The structural elucidation of 5-Fluoropyridine-2-carboxylic acid and its derivatives relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups. The acidic proton of the carboxyl group would typically appear as a broad singlet at a downfield chemical shift (around 10-13 ppm).

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for each of the six carbon atoms in the molecule, with the carboxyl carbon appearing at a characteristic downfield position (typically >160 ppm).

-

¹⁹F NMR: Fluorine NMR is a powerful tool for confirming the presence and chemical environment of the fluorine atom.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching absorption from the carbonyl group would be observed around 1700-1730 cm⁻¹.

-

C-F bond vibrations would also be present in the fingerprint region.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 5-Fluoropyridine-2-carboxylic acid.

-

Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

5-Fluoropyridine-2-carboxylic acid stands as a testament to the power of heterocyclic chemistry in modern drug discovery. Its strategic combination of a pyridine scaffold, a reactive carboxylic acid handle, and the modulating influence of a fluorine atom makes it a highly sought-after building block. A thorough understanding of its synthesis, reactivity, and applications, as outlined in this guide, is crucial for researchers and scientists aiming to develop the next generation of innovative therapeutics and advanced materials.

References

-

PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Stenutz, R. (n.d.). 5-fluoropyridine-2-carboxylic acid. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2008). Synthesis of 2-amino-5-fluoropyridine. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Preparation method of fluoropyridine compounds.

-

Swanson, D. M., et al. (2005). Identification and biological evaluation of 4-(3-trifluoromethylpyridin-2-yl)piperazine-1-carboxylic acid (5-trifluoromethylpyridin-2-yl)amide, a high affinity TRPV1 (VR1) vanilloid receptor antagonist. Journal of Medicinal Chemistry, 48(6), 1857-72. [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 19, 2026, from [Link]

Sources

- 1. 5-Fluoropyridine-2-Carboxylic Acid Supplier & Manufacturer in China | CAS 403-37-4 | High Purity Chemical | Specifications, SDS, Price [pipzine-chem.com]

- 2. 5-fluoropyridine-2-carboxylic Acid | C6H4FNO2 | CID 2762876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synchem.de [synchem.de]

- 4. 5-fluoropyridine-2-carboxylic acid [stenutz.eu]

A Senior Application Scientist's Guide to the Synthesis of 5-Fluoropyridine-2-carbothioamide for Research Applications

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Fluoropyridine-2-carbothioamide, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyridine carbothioamide scaffold is a recognized pharmacophore present in compounds with a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2] The introduction of a fluorine atom at the 5-position of the pyridine ring is a strategic modification known to enhance metabolic stability, bioavailability, and target binding affinity.[3] This document details a robust and well-documented two-stage synthetic approach, beginning with the preparation of the key intermediate, 2-Cyano-5-fluoropyridine, followed by its conversion to the target thioamide. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer insights grounded in established chemical principles.

Introduction: The Strategic Importance of Fluorinated Pyridine Carbothioamides

The synthesis of novel heterocyclic compounds is a cornerstone of modern pharmaceutical research. Among these, pyridine-based structures are ubiquitous due to their presence in numerous natural products and approved drugs. The carbothioamide functional group (-CSNH₂) is a bioisostere of the amide group, but it exhibits distinct chemical properties, such as increased polarity and hydrogen bonding capability, which can lead to altered pharmacological profiles.[4] Pyridine carbothioamide derivatives have demonstrated a spectrum of therapeutic potentials.[1]

The strategic incorporation of fluorine into drug candidates is a widely employed tactic in medicinal chemistry to modulate key drug-like properties.[3] The 5-fluoro substituent on the pyridine ring in our target molecule, 5-Fluoropyridine-2-carbothioamide, leverages fluorine's high electronegativity and small size to influence the electronic environment of the heterocyclic system, which can profoundly impact its interaction with biological targets. This guide, therefore, presents a reliable synthetic route to empower researchers and drug development professionals with the means to access this valuable compound for further investigation.

Overall Synthetic Strategy

The most direct and efficient pathway to 5-Fluoropyridine-2-carbothioamide involves a two-stage process. This strategy is designed to maximize yield and purity while ensuring procedural safety and reproducibility.

-

Stage 1: Synthesis of 2-Cyano-5-fluoropyridine. This crucial intermediate is synthesized from a commercially available aminopyridine derivative via a diazotization and subsequent fluorination reaction.

-

Stage 2: Thioamidation of 2-Cyano-5-fluoropyridine. The nitrile functional group of the intermediate is converted directly to the primary carbothioamide using a modern and safe sulfur source, avoiding the handling of hazardous gaseous hydrogen sulfide.

Figure 2: Logical workflow for thioamidation of the nitrile.

Alternative Thionation Method: Lawesson's Reagent

An alternative, though less direct, route involves first hydrolyzing the nitrile to the corresponding amide (5-fluoropyridine-2-carboxamide) and then performing a thionation reaction. Lawesson's Reagent is a superior choice for this transformation compared to harsher reagents like P₄S₁₀. [5]It operates under milder conditions and is highly effective for converting amides to thioamides. [4][6]The mechanism involves the formation of a key thiaoxaphosphetane intermediate, with the driving force being the formation of a very stable P=O bond. [5]While effective, this two-step process (hydrolysis then thionation) is less atom-economical than the direct conversion from the nitrile.

Detailed Experimental Protocol (Preferred Method)

-

Reagents and Equipment:

-

2-Cyano-5-fluoropyridine

-

Sodium hydrogen sulfide hydrate (NaSH·xH₂O)

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Dimethylformamide (DMF)

-

Round-bottom flask with magnetic stirring

-

-

Step-by-Step Procedure:

-

To a round-bottom flask, add 2-Cyano-5-fluoropyridine (1.0 eq).

-

Add anhydrous dimethylformamide (DMF) to dissolve the starting material.

-

Add magnesium chloride hexahydrate (1.5 eq) and sodium hydrogen sulfide hydrate (2.0-3.0 eq) to the stirred solution. [7] 4. Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reaction times typically range from 30 minutes to 4 hours. [8] 5. Upon completion, pour the reaction mixture into a beaker of cold water. This will precipitate the crude product and dissolve the inorganic salts.

-

The resulting precipitate can be collected by filtration. To remove residual magnesium salts, the solid should be washed with a dilute acid solution (e.g., 1M HCl or ammonium chloride solution) followed by water. [7] 7. The isolated solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure 5-Fluoropyridine-2-carbothioamide.

-

Data Summary and Product Characterization

Reaction Data Table

| Parameter | Value/Description | Source(s) |

| Starting Material | 2-Cyano-5-fluoropyridine | [8][7] |

| Key Reagents | Sodium hydrogen sulfide, Magnesium chloride | [8][7] |

| Solvent | Dimethylformamide (DMF) | [8][7] |

| Temperature | Room Temperature | [8][7] |

| Typical Yield | 80-99% (for analogous aromatic nitriles) | [8] |

| Workup | Aqueous precipitation, filtration, washing | [7] |

Spectroscopic Characterization

Confirmation of the final product's structure is essential. The following spectroscopic data are characteristic of 5-Fluoropyridine-2-carbothioamide.

-

¹H NMR: The spectrum will show characteristic signals for the three aromatic protons on the pyridine ring, with splitting patterns influenced by both H-H and H-F coupling. The two protons of the thioamide (-NH₂) will typically appear as a broad singlet.

-

¹³C NMR: The spectrum will show six distinct carbon signals. The most downfield signal will correspond to the thiocarbonyl carbon (C=S), typically appearing in the range of 190-200 ppm. The carbon atom bonded to fluorine will exhibit a large C-F coupling constant.

-

FTIR: The infrared spectrum will provide key evidence for the functional group transformation. Key peaks include:

-

N-H stretching of the primary thioamide (two bands around 3100-3400 cm⁻¹).

-

Absence of the sharp C≡N stretch (around 2230 cm⁻¹) from the starting material.

-

Presence of a strong C=S stretching vibration (typically around 1100-1300 cm⁻¹). [2]* Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₆H₅FN₂S, MW: 156.18 g/mol ).

-

Conclusion

This guide outlines a robust, efficient, and safety-conscious synthetic route for the preparation of 5-Fluoropyridine-2-carbothioamide. The two-stage process, beginning with the synthesis of 2-Cyano-5-fluoropyridine via a Balz-Schiemann reaction, followed by a direct thioamidation using sodium hydrogen sulfide, represents a reliable methodology for researchers in drug discovery and organic synthesis. The protocols provided are grounded in well-established literature and offer a clear rationale for each experimental step, ensuring that scientific teams can confidently produce this valuable building block for their research endeavors.

References

-

Lawesson's Reagent. Organic Chemistry Portal. [Link]

-

Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications (RSC Publishing). [Link]

-

Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Taylor & Francis Online. [Link]

-

Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online. [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

-

Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Taylor & Francis Online. [Link]

-

Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. ResearchGate. [Link]

-

Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]

-

A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry. [Link]

- Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

-

Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

-

5-fluoropyridine-2-carboxylic Acid. PubChem. [Link]

-

2-Cyano-5-fluoropyridine. ChemBK. [Link]

- Preparation method of fluoropyridine compounds.

-

Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Letters in Applied NanoBioScience. [Link]

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. [Link]

-

Synthesis of A. 5-Acetyl-2-fluoropyridine (A). PrepChem.com. [Link]

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

- Process for the preparation of substituted pyridines.

-

Vibrational spectroscopic investigation on the structure of 2-ethylpyridine-4-carbothioamide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

2-Fluoro-5-aminopyridine: Enhancing Drug Discovery with Precision Synthesis. Papharma. [Link]

- Process for the preparation of 2,3-difluoro-5-halopyridines.

-

Discovery of New Pyrazolone Carbothioamide Derivatives as Potent Antifungal Agents for the Treatment of Candidiasis and Cryptococcosis. Journal of Medicinal Chemistry. [Link]

-

Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega. [Link]

-

5-fluoropyridine-3-carbothioamide (C6H5FN2S). PubChemLite. [Link]

Sources

- 1. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lawesson's Reagent [organic-chemistry.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

The Rising Potential of 5-Fluoropyridine-2-carbothioamide: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Promising Scaffold

In the landscape of modern medicinal chemistry, the pyridine carbothioamide (PCA) scaffold has emerged as a versatile and privileged structure, demonstrating a wide spectrum of biological activities. The strategic incorporation of a fluorine atom, a bioisostere for hydrogen with unique electronic properties, can significantly enhance metabolic stability, binding affinity, and overall pharmacological profiles of bioactive molecules. This guide delves into the biological potential of 5-Fluoropyridine-2-carbothioamide, a representative member of the fluorinated PCA class. While direct, extensive research on this specific molecule is nascent, this document synthesizes the wealth of data on closely related analogs to provide a comprehensive technical overview of its probable synthesis, mechanisms of action, and therapeutic prospects, particularly in oncology and infectious diseases.

I. Synthesis and Characterization: Building the Core Moiety

The synthesis of N-substituted pyridine-2-carbothioamides is typically achieved through a well-established synthetic route. A general and adaptable protocol for the synthesis of compounds like 5-Fluoropyridine-2-carbothioamide is presented below. This method involves the reaction of a substituted aniline with 2-picoline and elemental sulfur.

Experimental Protocol: Synthesis of N-Aryl-5-Fluoropyridine-2-carbothioamides

1. Reaction Setup:

- To a round-bottom flask equipped with a reflux condenser, add the desired substituted aniline (1.0 eq.), 5-fluoro-2-picoline (2.0 eq.), and elemental sulfur (2.5 eq.).

- The use of an excess of 5-fluoro-2-picoline serves as both a reactant and a solvent.

2. Reflux:

- Heat the reaction mixture to reflux and maintain for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

- After completion, cool the reaction mixture to room temperature.

- Remove the excess 5-fluoro-2-picoline under reduced pressure.

- The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.

4. Characterization:

- The structure and purity of the synthesized 5-Fluoropyridine-2-carbothioamide analogs should be confirmed by standard spectroscopic techniques:

- ¹H NMR: To identify the protons on the pyridine and substituted aryl rings.

- ¹³C NMR: To confirm the carbon framework of the molecule.

- FTIR: To identify characteristic functional groups, such as the C=S and N-H vibrations of the carbothioamide moiety.

- Mass Spectrometry (MS): To determine the molecular weight of the compound.

II. Anticancer Activity: Targeting the Cytoskeleton

A significant body of research points to the potent anticancer activity of pyridine carbothioamides, with a primary mechanism of action being the inhibition of tubulin polymerization.[1][2]

Mechanism of Action: Disruption of Microtubule Dynamics

Tubulin, a globular protein, polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. The dynamic instability of microtubules is critical for the formation of the mitotic spindle during cell division. Many successful anticancer drugs, such as paclitaxel and the vinca alkaloids, target microtubule dynamics.

Pyridine carbothioamides have been shown to inhibit tubulin polymerization, likely by binding to the colchicine-binding site on β-tubulin.[1] This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells. The proposed signaling pathway is illustrated below.

In Vitro Anticancer Activity Data

The following table summarizes the cytotoxic activity of representative pyridine carbothioamide derivatives against various human cancer cell lines. While specific data for 5-Fluoropyridine-2-carbothioamide is not available, the data for fluorinated analogs provide a strong indication of its potential potency.

| Compound (Analog) | Cancer Cell Line | IC50 (µM) | Reference |

| N-(2-fluorophenyl)-4-(...)-pyridine-2-carbothioamide | A549 (Lung) | 7.7 | [2] |

| N-(2-fluorophenyl)-4-(...)-pyridine-2-carbothioamide | MCF-7 (Breast) | 9.8 | [2] |

| N-(2-fluorophenyl)-4-(...)-pyridine-2-carbothioamide | PC-3 (Prostate) | 13.0 | [2] |

| N-(2-fluorophenyl)-4-(...)-pyridine-2-carbothioamide | HepG2 (Liver) | 10.5 | [2] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

1. Reagents and Materials:

- Purified bovine brain tubulin (>99% pure)

- Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP)

- Test compound (5-Fluoropyridine-2-carbothioamide) dissolved in DMSO

- Positive control (e.g., colchicine)

- Negative control (DMSO)

- 96-well microplate reader capable of measuring absorbance at 340 nm

2. Assay Procedure:

- Prepare solutions of the test compound and controls in polymerization buffer.

- Add tubulin to each well of a pre-warmed 96-well plate.

- Add the test compound, positive control, or negative control to the respective wells.

- Immediately place the plate in the microplate reader pre-heated to 37°C.

- Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

3. Data Analysis:

- Plot the absorbance versus time for each concentration of the test compound.

- Determine the rate of polymerization for each concentration.

- Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

III. Antimycobacterial Activity: A Potential New Front Against Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant strains. Pyridine-containing compounds, such as isoniazid, are frontline anti-TB drugs. The pyridine carbothioamide scaffold has also demonstrated promising antimycobacterial activity.

Potential Mechanism of Action

The precise mechanism of action of pyridine carbothioamides against Mycobacterium tuberculosis is not yet fully elucidated. However, it is hypothesized that they may interfere with essential enzymatic pathways within the bacterium. Given the structural similarities to isoniazid, one potential target could be the enoyl-acyl carrier protein reductase (InhA), which is involved in mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. Further research is needed to confirm the specific molecular targets.

In Vitro Antimycobacterial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of representative 4-alkylthiopyridine-2-carbothioamides against various Mycobacterium species.

| Compound (Analog) | M. tuberculosis H37Rv (MIC, µg/mL) | M. kansasii (MIC, µg/mL) | M. avium (MIC, µg/mL) | Reference |

| 4-Ethylthiopyridine-2-carbothioamide | 31.25 | 62.5 | >250 | |

| 4-Propylthiopyridine-2-carbothioamide | 15.6 | 31.25 | >250 | |

| 4-Butylthiopyridine-2-carbothioamide | 7.8 | 15.6 | 250 |

The increasing activity with longer alkyl chains suggests that lipophilicity plays a crucial role in the antimycobacterial activity of these compounds, likely by facilitating their transport across the lipid-rich mycobacterial cell wall.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Reagents and Materials:

- Mycobacterium tuberculosis H37Rv strain

- Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

- Test compound (5-Fluoropyridine-2-carbothioamide) dissolved in DMSO

- Positive control (e.g., isoniazid)

- Negative control (DMSO)

- 96-well microplates

2. Assay Procedure:

- Prepare serial dilutions of the test compound and controls in Middlebrook 7H9 broth in a 96-well plate.

- Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

- Include a growth control well (no compound) and a sterility control well (no bacteria).

- Incubate the plates at 37°C for 7-14 days.

3. Data Analysis:

- Visually inspect the plates for bacterial growth (turbidity).

- The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Structure-Activity Relationships (SAR)

The biological activity of pyridine carbothioamides can be significantly influenced by the nature and position of substituents on both the pyridine and the N-aryl rings.

-

Substitution on the Pyridine Ring: The position of the fluorine atom at the 5-position of the pyridine ring in 5-Fluoropyridine-2-carbothioamide is expected to modulate the electronic properties of the ring system, potentially influencing its binding to target proteins.

-

Substitution on the N-Aryl Ring: As seen in anticancer studies of related compounds, substitutions on the N-phenyl ring can drastically affect cytotoxicity. For instance, an ortho-fluoro substituent slightly reduced anticancer activity compared to other substitutions.[2]

-

Lipophilicity: Increased lipophilicity has been correlated with enhanced antimycobacterial activity, likely due to improved penetration of the mycobacterial cell wall.

V. In Silico and In Vivo Perspectives

Computational studies, such as molecular docking, have been instrumental in predicting the binding modes of pyridine carbothioamides to their target proteins, like tubulin.[1] These in silico models provide a rational basis for the design of more potent analogs.

While in vitro data for the pyridine carbothioamide class is promising, in vivo studies are limited. For the field to advance, future research must focus on evaluating the efficacy, pharmacokinetics, and toxicity of lead compounds, including 5-Fluoropyridine-2-carbothioamide, in relevant animal models of cancer and tuberculosis.

VI. Conclusion and Future Directions

5-Fluoropyridine-2-carbothioamide stands as a promising, yet underexplored, molecule within the broader class of biologically active pyridine carbothioamides. The collective evidence from its analogs strongly suggests its potential as a dual anticancer and antimycobacterial agent. Its anticipated mechanism of action as a tubulin polymerization inhibitor makes it an attractive candidate for further investigation in oncology.

Future research should prioritize the following:

-

Definitive Synthesis and Characterization: The specific synthesis and comprehensive characterization of 5-Fluoropyridine-2-carbothioamide are paramount.

-

In-depth Biological Evaluation: A thorough assessment of its in vitro anticancer and antimycobacterial activity against a wide panel of cell lines and microbial strains is required.

-

Mechanism of Action Studies: Elucidation of its precise molecular targets and signaling pathways will be crucial for rational drug design.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to determine its therapeutic potential and safety profile.

The exploration of 5-Fluoropyridine-2-carbothioamide and its derivatives holds significant promise for the development of novel therapeutics to address the pressing global health challenges of cancer and infectious diseases.

References

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry.

-

Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC. PubMed Central.

-

Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed Central.

-

Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - NIH.

-

Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC. PubMed Central.

-

Full article: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation.

-

Synthesis of pyridine carboxamide and carbothioamide (1–12). - ResearchGate.

-

Broad-spectrum antibiotics containing pyridine scaffolds. - ResearchGate.

-

Antimycobacterial pyridine carboxamides: From design to in vivo activity.

-

FLUORINATED PYRIMIDINES. XXIV. IN VIVO METABOLISM OF 5-TRIFLUOROMETHYLURACIL-2-C-14 AND 5-TRIFLUOROMETHYL-2 - PubMed.

-

Development of tubulin polymerization inhibitors as anticancer agents - PubMed.

-

The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - MDPI.

-

Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides - PubMed.

-

Synthesis of 2-amino-5-fluoropyridine - ResearchGate.

-

Platinum(ii) complexes of fluorinated pyrrole carbothioamides: enhanced anticancer activity and overcoming cisplatin resistance - Dalton Transactions (RSC Publishing).

-

Synthesis and Preliminary Evaluations of [18F]fluorinated Pyridine-2- carboxamide Derivatives for Targeting PD-L1 in Cancer - PubMed.

-

Antimycobacterial pyridine carboxamides: From design to in vivo activity - ResearchGate.

-

Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - NIH.

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC.

-

In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates.

-

2-Amino-5-fluoropyridine synthesis - ChemicalBook.

-

The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - ResearchGate.

-

(A) Tubulin polymerization inhibition study of compounds and along with... - ResearchGate.

-

CN102898358A - Preparation method of fluoropyridine compounds - Google Patents.

-

Platinum(II) Complexes of Fluorinated Pyrrole Carbothioamides: Enhanced Anticancer Activity and Overcoming Cisplatin Resistance | Request PDF - ResearchGate.

-

Synthesis of A. 5-Acetyl-2-fluoropyridine (A) - PrepChem.com.

-

Studies on fluorinated pyrimidines. III. The metabolism of 5-fluorouracil-2-C14 and 5-fluoroorotic-2-C14 acid in vivo - PubMed.

-

Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo - Semantic Scholar.

-

Novel 5-fluorouracil complexes of Zn(ii) with pyridine-based ligands as potential anticancer agents - Dalton Transactions (RSC Publishing).

-

Anti-Mycobacterial Activity of Flavonoid and Pyrimidine Compounds - MDPI.

-

Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors - MDPI.

Sources

The Ascendant Therapeutic Potential of 5-Fluoropyridine-2-carbothioamide: A Technical Guide to Unexplored Targets

A Senior Application Scientist's Perspective on Navigating the Research Frontier of a Novel Bioactive Scaffold

Executive Summary: The pyridine carbothioamide scaffold has emerged as a promising pharmacophore in contemporary drug discovery, demonstrating a breadth of biological activities. While direct research on 5-Fluoropyridine-2-carbothioamide remains nascent, this in-depth guide synthesizes data from structurally related analogs to illuminate its potential therapeutic targets. By examining the established mechanisms of pyridine carbothioamides and the well-documented influence of fluorine substitution in medicinal chemistry, we can construct a robust framework for future investigation. This whitepaper offers researchers and drug development professionals a comprehensive roadmap, from hypothesized mechanisms of action to detailed experimental protocols, for unlocking the therapeutic promise of this novel compound.

Introduction: The Pyridine Carbothioamide Scaffold and the Strategic Imperative of Fluorination

Pyridine carbothioamides (PCAs) are a class of organic compounds that have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1] Their established low in vivo toxicity and favorable gastric mucosal protective effects make them an attractive starting point for the development of new therapeutic agents.[2][3]

The introduction of a fluorine atom at the 5-position of the pyridine ring is a strategic medicinal chemistry maneuver. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[4] This single-atom substitution can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[4] While direct experimental data on 5-Fluoropyridine-2-carbothioamide is not yet available in the public domain, the convergence of the PCA scaffold's known bioactivity with the strategic advantages of fluorination presents a compelling case for its investigation as a novel therapeutic candidate.

Primary Hypothesized Therapeutic Target: Tubulin Polymerization Inhibition in Oncology

A significant body of research points to tubulin as a primary target for pyridine carbothioamide derivatives in the context of cancer therapy.[2][3] Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and are essential for mitotic spindle formation during cell division.[2] Disruption of microtubule dynamics is a clinically validated strategy for inducing cell cycle arrest and apoptosis in rapidly proliferating cancer cells.[2]

Mechanism of Action: Destabilizing the Microtubule Network

It is hypothesized that 5-Fluoropyridine-2-carbothioamide, like its non-fluorinated analogs, acts as a tubulin polymerization inhibitor. The proposed mechanism involves the binding of the compound to the colchicine-binding site on β-tubulin.[2][3] This interaction is thought to prevent the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.

The anticipated downstream effects of this action include:

-

Mitotic Arrest: Disruption of the mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest at the G2/M phase.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

The 5-fluoro substituent is predicted to enhance the binding affinity of the carbothioamide scaffold to the colchicine-binding site through favorable electrostatic interactions, potentially leading to greater potency compared to non-fluorinated counterparts.

Caption: Hypothesized mechanism of tubulin inhibition.

Quantitative Analysis of Related Compounds

While data for 5-Fluoropyridine-2-carbothioamide is unavailable, the following table summarizes the in vitro anticancer activity and tubulin polymerization inhibition of related sulfonamide-functionalized pyridine carbothioamides.[2][3] This data provides a benchmark for the expected potency of novel derivatives.

| Compound | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization IC50 (µM) |

| Compound 3 | PC-3 | 1.2 - 4.9 | 1.1 |

| Compound 5 | PC-3 | ~2-fold higher than doxorubicin | 1.4 |

| Colchicine | - | - | 10.6 |

| Doxorubicin | PC-3 | - | - |

Data extracted from studies on sulfonamide-functionalized pyridine carbothioamides.[2][3]

Secondary and Exploratory Therapeutic Targets

The versatility of the pyridine and carbothioamide moieties suggests that 5-Fluoropyridine-2-carbothioamide may possess a broader spectrum of activity beyond tubulin inhibition.

Anti-inflammatory Potential: Targeting Cyclooxygenase (COX) Enzymes

Pyridine derivatives have shown promise as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1] Molecular docking studies on related pyridine carbothioamide analogs have indicated favorable binding to both COX-1 and COX-2.[1] The anti-inflammatory potential of 5-Fluoropyridine-2-carbothioamide warrants investigation, particularly its selectivity for the inducible COX-2 enzyme over the constitutive COX-1, which could translate to a safer therapeutic profile with reduced gastrointestinal side effects.[1]

Antimicrobial Activity

Various derivatives of pyridine carbothioamides and fluoropyridines have demonstrated antimicrobial properties.[5] The mechanism of action in this context is likely multifactorial and may involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. The 5-fluoro substitution could enhance the compound's ability to penetrate bacterial cell walls and interact with intracellular targets.

Experimental Protocols for Target Validation and Characterization

The following section provides detailed, step-by-step methodologies for the initial in vitro evaluation of 5-Fluoropyridine-2-carbothioamide.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., A549, MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of 5-Fluoropyridine-2-carbothioamide in culture medium and treat the cells for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Determine the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration.

Caption: MTT assay workflow for cytotoxicity assessment.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of the compound on the polymerization of purified tubulin.

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a polymerization buffer.

-

Compound Addition: Add varying concentrations of 5-Fluoropyridine-2-carbothioamide to the reaction mixture. Include positive (e.g., colchicine) and negative (vehicle) controls.

-

Initiate Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

-

Fluorescence Monitoring: Measure the fluorescence intensity at regular intervals for 60-90 minutes using a microplate reader (excitation/emission wavelengths appropriate for the reporter). An increase in fluorescence indicates polymerization.

-

Data Analysis: Plot the fluorescence intensity over time to generate polymerization curves. Calculate the IC50 for tubulin polymerization inhibition.

Future Directions and Conclusion

The therapeutic potential of 5-Fluoropyridine-2-carbothioamide represents an exciting and underexplored area of research. The initial focus should be on validating its hypothesized activity as a tubulin polymerization inhibitor through the experimental protocols outlined in this guide. Subsequent investigations should explore its potential as an anti-inflammatory and antimicrobial agent.

Further research should also include:

-

In vivo efficacy studies in animal models of cancer and inflammation.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

-

Structure-activity relationship (SAR) studies to optimize the scaffold for improved potency and selectivity.

References

Sources

- 1. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

5-Fluoropyridine-2-carbothioamide: A Strategic Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of contemporary drug discovery, the strategic incorporation of unique chemical motifs is paramount to accessing novel pharmacological space and overcoming challenges in drugability. 5-Fluoropyridine-2-carbothioamide emerges as a highly valuable, yet underexplored, building block with significant potential for the development of next-generation therapeutics. The convergence of the pyridine core, a privileged scaffold in medicinal chemistry, with a bioisosteric thioamide and a strategically placed fluorine atom, presents a compelling triad of functionalities. This guide provides a comprehensive technical overview of 5-Fluoropyridine-2-carbothioamide, from its rational design and synthesis to its potential applications in oncology, inflammation, and infectious diseases. We will delve into the nuanced interplay of its constituent parts and provide actionable protocols and insights for its effective utilization in drug design and development programs.

The Rationale: Deconstructing the 5-Fluoropyridine-2-carbothioamide Scaffold

The utility of 5-Fluoropyridine-2-carbothioamide as a building block is best understood by dissecting the individual contributions of its core components and their synergistic effects on molecular properties and biological activity.

The Pyridine Core: A Privileged Heterocycle

Pyridine and its derivatives are ubiquitous in pharmaceuticals, valued for their ability to engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[1] The nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and receptor engagement. Its presence often imparts favorable pharmacokinetic properties.

The Thioamide Functional Group: A Versatile Bioisostere

The thioamide group serves as a non-classical bioisostere of the more common amide bond. This substitution can lead to profound changes in the resulting molecule's properties:

-

Enhanced Metabolic Stability: Thioamides are generally more resistant to enzymatic hydrolysis by proteases compared to their amide counterparts, which can lead to an extended biological half-life.

-

Altered Hydrogen Bonding Capacity: The sulfur atom in a thioamide is a poorer hydrogen bond acceptor than the oxygen in an amide, but the N-H bond is a better hydrogen bond donor. This can lead to altered and potentially more specific interactions with target proteins.

-

Increased Lipophilicity: The replacement of oxygen with sulfur generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell penetration.

-

Unique Coordination Properties: The soft sulfur atom of the thioamide can act as a ligand for metal ions, making it a valuable motif in the design of metalloenzyme inhibitors.

The 5-Fluoro Substituent: A Strategic Modulator

The introduction of a fluorine atom at the 5-position of the pyridine ring is a deliberate design choice aimed at fine-tuning the molecule's physicochemical and pharmacological profile. Fluorine's unique properties, including its small size and high electronegativity, can have a significant impact:

-

Modulation of Basicity: The electron-withdrawing nature of fluorine reduces the pKa of the pyridine nitrogen, thereby influencing its ionization state at physiological pH. This can be critical for optimizing target binding and cell permeability.

-

Enhanced Binding Affinity: The C-F bond can participate in favorable orthogonal multipolar interactions with electron-rich aromatic residues in a protein's binding pocket, potentially increasing binding affinity.

-

Blocking Metabolic Hotspots: A fluorine atom can be strategically placed to block sites of oxidative metabolism, thereby improving the metabolic stability and pharmacokinetic profile of a drug candidate.

-

Improved Lipophilicity and Permeability: Fluorine substitution can increase a molecule's lipophilicity, which may lead to improved absorption and distribution.

The following diagram illustrates the key features of the 5-Fluoropyridine-2-carbothioamide scaffold:

Caption: Key structural features and their associated properties of the 5-Fluoropyridine-2-carbothioamide scaffold.

Synthesis of 5-Fluoropyridine-2-carbothioamide

The synthesis of 5-Fluoropyridine-2-carbothioamide is a multi-step process that begins with the preparation of the key intermediate, 2-cyano-5-fluoropyridine.

Synthesis of 2-Cyano-5-fluoropyridine

Several routes to 2-cyano-5-fluoropyridine have been reported. A common and effective method involves a diazotization-fluorination reaction of 2-cyano-5-aminopyridine.

Experimental Protocol: Diazotization-Fluorination of 2-Cyano-5-aminopyridine

-

Diazonium Salt Formation:

-

In a suitable reaction vessel, dissolve 2-cyano-5-aminopyridine (1.0 eq) in 40% fluoroboric acid (HBF₄) (3.5 eq) with stirring.

-

Cool the mixture to -10 to -5 °C using an ice-salt bath.

-

Slowly add a saturated aqueous solution of sodium nitrite (NaNO₂) (1.05 eq) dropwise, maintaining the temperature below -5 °C.

-

Continue stirring at this temperature for 1 hour, during which a precipitate of the diazonium salt will form.

-

-

Thermal Decomposition (Balz-Schiemann Reaction):

-

Isolate the precipitated diazonium salt by filtration and wash with cold diethyl ether.

-

Carefully dry the diazonium salt under vacuum.

-

In a separate flask, heat an inert, high-boiling solvent (e.g., toluene or xylene) to reflux.

-

Add the dry diazonium salt portion-wise to the refluxing solvent. Vigorous gas evolution (N₂ and BF₃) will be observed.

-

Continue heating for 30-60 minutes after the addition is complete to ensure full decomposition.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude 2-cyano-5-fluoropyridine can be purified by column chromatography on silica gel or by distillation.

-

The following diagram illustrates the synthetic pathway to 2-cyano-5-fluoropyridine:

Caption: Synthetic route to 2-cyano-5-fluoropyridine via a Balz-Schiemann reaction.

Conversion of 2-Cyano-5-fluoropyridine to 5-Fluoropyridine-2-carbothioamide

The conversion of the nitrile to the thioamide can be achieved through several methods. A common and reliable approach is the reaction with a source of hydrogen sulfide.

Experimental Protocol: Thionation of 2-Cyano-5-fluoropyridine

-

Reaction Setup:

-

In a well-ventilated fume hood, dissolve 2-cyano-5-fluoropyridine (1.0 eq) in a suitable solvent such as pyridine or a mixture of pyridine and triethylamine.

-

Bubble hydrogen sulfide (H₂S) gas through the solution at a steady rate. Alternatively, a solution of sodium hydrosulfide (NaSH) in a polar aprotic solvent like DMF can be used.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the starting material is consumed, stop the addition of H₂S.

-

Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude 5-Fluoropyridine-2-carbothioamide can be purified by recrystallization or column chromatography on silica gel.

-

The overall synthetic scheme is depicted below:

Caption: Conversion of 2-cyano-5-fluoropyridine to the target thioamide.

Applications in Medicinal Chemistry: A Landscape of Opportunity

While specific biological data for 5-Fluoropyridine-2-carbothioamide is not extensively reported in the public domain, its potential as a valuable building block can be inferred from the known activities of related compounds.

Anticancer Drug Discovery

Pyridine carbothioamides have demonstrated significant potential as anticancer agents.[2][3] For instance, a series of sulfonamide-functionalized pyridine carbothioamides have been identified as potent tubulin polymerization inhibitors, exhibiting cytotoxicity against various cancer cell lines.[2][4] In this series, substitutions on the N-phenyl ring were explored, and it was noted that lipophilic derivatives often showed enhanced activity.[2] While a fluoro-substituted analog in that particular study showed slightly reduced activity, the positioning of the fluorine is critical, and a 5-fluoro substituent on the pyridine ring itself, as in our core molecule, would present a different electronic and steric profile that warrants investigation.

The 5-fluoro substituent could enhance cell permeability and metabolic stability, potentially leading to improved efficacy and a better pharmacokinetic profile in vivo. The thioamide moiety could also contribute to the anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of key signaling pathways.

Anti-inflammatory Agents

The pyridine nucleus is a prominent feature in many anti-inflammatory drugs.[5] Derivatives of pyridine carbothioamide have recently been investigated for their anti-inflammatory potential, with some analogs showing significant reduction in inflammation in preclinical models.[5] The mechanism of action is thought to involve the inhibition of key inflammatory enzymes such as nitric oxide synthase and cyclooxygenase-2 (COX-2).[5] The 5-fluoro substituent in 5-Fluoropyridine-2-carbothioamide could enhance the potency and selectivity of such compounds, potentially leading to the development of novel anti-inflammatory agents with improved therapeutic windows.

Enzyme Inhibition

The unique electronic properties and coordination potential of the 5-Fluoropyridine-2-carbothioamide scaffold make it an attractive starting point for the design of enzyme inhibitors. The thioamide can act as a zinc-binding group, making it suitable for targeting zinc-containing enzymes like carbonic anhydrases and matrix metalloproteinases. Furthermore, pyridine carbothioamide derivatives have shown potent inhibitory effects against urease, a key virulence factor in Helicobacter pylori infections.[2]

The following table summarizes the potential therapeutic applications of 5-Fluoropyridine-2-carbothioamide-based compounds:

| Therapeutic Area | Potential Molecular Targets | Rationale for 5-Fluoropyridine-2-carbothioamide |

| Oncology | Tubulin, Kinases, Histone Deacetylases (HDACs) | Enhanced cell permeability and metabolic stability from the 5-fluoro group; proven activity of the pyridine carbothioamide scaffold.[2][3] |

| Inflammation | COX-2, Nitric Oxide Synthase, p38 MAP Kinase | Established anti-inflammatory potential of pyridine derivatives; modulation of electronic properties by the 5-fluoro group.[5] |

| Infectious Diseases | Urease, Other Metalloenzymes | Thioamide as a metal-coordinating pharmacophore; potential for improved target engagement due to the 5-fluoro substituent.[2] |

Future Perspectives and Conclusion

5-Fluoropyridine-2-carbothioamide represents a strategic and versatile building block for medicinal chemists. Its rational design combines the privileged pyridine scaffold with a bioisosteric thioamide and a modulating fluoro substituent. While direct biological data on this specific molecule is emerging, the wealth of information on related compounds strongly suggests its potential in the development of novel therapeutics for a range of diseases.

The synthetic routes to 5-Fluoropyridine-2-carbothioamide are accessible, and its incorporation into lead compounds can be readily achieved through standard chemical transformations of the thioamide group. Future research should focus on the systematic exploration of derivatives of this scaffold, including N-substituted analogs, and their evaluation in a variety of biological assays. Such studies are likely to uncover novel structure-activity relationships and lead to the identification of potent and selective drug candidates.

References

-

Younas, F., Arshad, J. Z., Shah, W. A., et al. (2024). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Medicinal Chemistry. [Link]

-

Ali, A., Khan, A., Shah, S. W. A., et al. (2024). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2444864. [Link]

-

Naseer, A., Osra, F. A., Naz, A., & Zakaria, Z. A. (2022). Synthesis of pyridine carboxamide and carbothioamide derivatives with anti-urease activity. Molecules, 27(15), 4939. [Link]

-

Villa-Reyna, A.-L., Perez-Velazquez, M., González-Félix, M. L., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640. [Link]

Sources

- 1. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Platinum(ii) complexes of fluorinated pyrrole carbothioamides: enhanced anticancer activity and overcoming cisplatin resistance - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. In vitro antitumor activity of 2'-deoxy-5-fluorouridine-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

A Preliminary Investigation of the Anticancer Properties of 5-Fluoropyridine-2-carbothioamide: A Technical Guide

Introduction

The relentless pursuit of novel and more effective anticancer agents is a cornerstone of modern oncology research. Heterocyclic compounds, particularly those incorporating pyridine and thioamide moieties, have emerged as a promising class of molecules with significant therapeutic potential.[1][2] This guide outlines a comprehensive strategy for the preliminary investigation of the anticancer properties of a novel compound, 5-Fluoropyridine-2-carbothioamide.

The rationale for investigating this specific molecule is rooted in the established anticancer activities of its constituent chemical features. The fluorinated pyridine ring is a key component of the widely used antimetabolite, 5-Fluorouracil (5-FU), which exerts its cytotoxic effects by inhibiting thymidylate synthase and disrupting DNA and RNA synthesis.[3][4][5][6] The thioamide group, a bioisostere of the amide group, is present in various pharmacologically active compounds and can play a crucial role in target binding and metabolic activation.[7][8] The combination of these functionalities in 5-Fluoropyridine-2-carbothioamide presents a unique chemical entity with the potential for a multi-faceted mechanism of action against cancer cells.

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a structured, in-depth approach to evaluating the anticancer potential of 5-Fluoropyridine-2-carbothioamide, from initial in vitro screening to preliminary mechanistic studies.

Part 1: Hypothesized Mechanism of Action

Given the structural similarities to 5-FU and the presence of the thioamide group, 5-Fluoropyridine-2-carbothioamide is hypothesized to act as an antimetabolite.[9][10][11][12] The primary mechanism of action is likely to involve the disruption of nucleic acid synthesis, a hallmark of rapidly proliferating cancer cells.